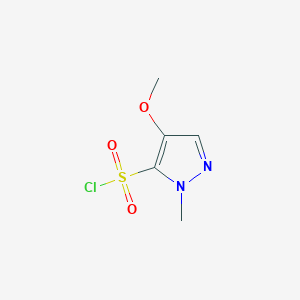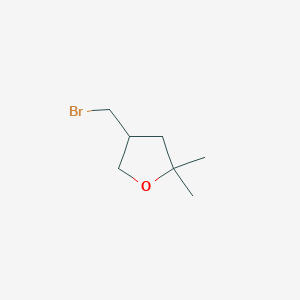![molecular formula C12H19NO3 B6599813 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine CAS No. 1891547-20-8](/img/structure/B6599813.png)
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3,5-Dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine, also known as 2C-H, is a synthetic psychedelic drug of the 2C family. It is a derivative of the phenethylamine chemical class and is closely related to other psychedelics such as mescaline, LSD, and MDMA. 2C-H was first synthesized in 1996 by chemist Alexander Shulgin, who described its effects in his book PiHKAL (Phenethylamines I Have Known and Loved). 2C-H is known for its mild psychedelic effects and is used in scientific research to study the effects of psychedelics on the human brain.
科学的研究の応用
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine has been used in scientific research to study the effects of psychedelics on the human brain. It has been used in studies to investigate the effects of psychedelics on mental health, creativity, and creativity-related processes. It has also been used in studies of the mechanisms of action of psychedelics and their potential therapeutic applications.
作用機序
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors. It is believed to produce its psychedelic effects by activating these receptors and modulating the release of serotonin in the brain.
Biochemical and Physiological Effects
This compound has been found to produce mild psychedelic effects in humans, including feelings of euphoria, altered perception of time and space, and altered sensory experiences. It has also been found to produce increased heart rate and blood pressure, increased pupil dilation, and increased body temperature.
実験室実験の利点と制限
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively safe to handle. It is also relatively inexpensive and has a long shelf life. However, it has a low potency and can produce unpredictable effects in humans, which can limit its use in experiments.
将来の方向性
Future research on 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine could focus on developing more effective synthesis methods, investigating its effects on mental health, exploring its potential therapeutic applications, and studying its mechanism of action in more detail. Additionally, further research could be conducted to investigate the safety and efficacy of this compound in clinical settings. Other potential future directions include exploring its effects on creativity, studying its interactions with other drugs, and investigating its effects on cognitive function.
合成法
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine is most commonly synthesized from 4-bromo-2,5-dimethoxyphenethylamine. The synthesis of this compound involves a nucleophilic substitution reaction with methoxymethyl chloride in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is isolated by extraction with an organic solvent such as ether.
特性
IUPAC Name |
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-8-10-11(15-2)6-9(4-5-13)7-12(10)16-3/h6-7H,4-5,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIPRCCYSXZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1OC)CCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)





![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)




![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)
